Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Biological Studies: Researchers use this compound to study the interactions of pyrazole-containing molecules with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazole ring and the methylamino group play crucial roles in binding to these targets, modulating their activity. This compound can affect various pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate: Similar structure but with an amino group instead of a methylamino group.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Contains a boronate ester group, used in different synthetic applications.
Uniqueness
Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of certain pharmaceuticals and in biological research .
Properties
Molecular Formula |
C14H24N4O2 |
---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-7-5-12(6-8-17)18-10-11(15-4)9-16-18/h9-10,12,15H,5-8H2,1-4H3 |
InChI Key |
KYMXEVUAIDEVNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)NC |
Origin of Product |
United States |
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